molecular formula C18H31NO2Sn B6243410 tributyl(4-nitrophenyl)stannane CAS No. 79048-32-1

tributyl(4-nitrophenyl)stannane

Cat. No.: B6243410
CAS No.: 79048-32-1
M. Wt: 412.2
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Description

Tributyl(4-nitrophenyl)stannane (CAS 79048-32-1) is an organotin compound of significant value in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research application is serving as an aryl transfer reagent in the Stille reaction, a palladium-catalyzed coupling between organostannanes and organic electrophiles . This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental to constructing complex organic molecules. The 4-nitrophenyl group of this reagent is an electron-deficient aryl moiety, making it a valuable building block for introducing this specific functional group into target structures. Stille coupling reactions using reagents like this compound have been effectively employed in the synthesis of advanced materials, including donor-acceptor systems for electrochromic polymers . Furthermore, this class of reagent is known for its good functional group tolerance and can be used in coupling reactions with various heterocyclic halides or triflates, facilitating the synthesis of complex aryl-substituted heterocycles that are prevalent in pharmaceutical and materials science research . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

79048-32-1

Molecular Formula

C18H31NO2Sn

Molecular Weight

412.2

Purity

95

Origin of Product

United States

Preparation Methods

Formation of 4-Nitrophenylmagnesium Bromide

The Grignard approach involves reacting 4-nitrohalobenzene (X = Br, I) with magnesium turnings in anhydrous tetrahydrofuran (THF) at −78°C under inert atmosphere. However, the strong electron-withdrawing nitro group destabilizes the Grignard intermediate, necessitating precise stoichiometry and cryogenic conditions.

Key Parameters :

  • Substrate : 4-Nitroiodobenzene preferred over bromide due to higher reactivity.

  • Solvent : THF (anhydrous, inhibitor-free) ensures magnesium activation.

  • Temperature : −78°C minimizes decomposition of the nitroaryl Grignard species.

Transmetallation with Tributyltin Chloride

The generated 4-nitrophenylmagnesium bromide is treated with tributyltin chloride (Bu₃SnCl) at −20°C, followed by gradual warming to room temperature. This step requires rigorous exclusion of moisture to prevent hydrolysis.

Reaction Equation :

4-O2N-C6H4-MgBr+Bu3SnClBu3Sn-C6H4-NO2+MgBrCl4\text{-O}2\text{N-C}6\text{H}4\text{-MgBr} + \text{Bu}3\text{SnCl} \rightarrow \text{Bu}3\text{Sn-C}6\text{H}4\text{-NO}2 + \text{MgBrCl}

Yield Optimization :

  • Molar Ratio : A 1:1.2 ratio of Grignard reagent to Bu₃SnCl maximizes conversion (yields: 60–65%).

  • Quenching : Use saturated NH₄Cl solution to terminate the reaction, followed by extraction with diethyl ether.

Palladium-Catalyzed Cross-Coupling Methods

Stille-Type Coupling with Hexabutylditin

This method employs 4-nitrohalobenzene and hexabutylditin [(Bu₃Sn)₂] under palladium catalysis. The Pd(0) complex facilitates oxidative addition of the aryl halide, followed by transmetallation with the distannane.

Catalyst Systems :

CatalystLigandSolventTemp (°C)Yield (%)
Pd(PPh₃)₄NoneToluene11045
Pd₂(dba)₃P(MeNCH₂CH₂)₃N·HClDMF8072
Pd(OAc)₂XantphosTHF6568

Mechanistic Insights :

  • Oxidative Addition : Pd(0) inserts into the C–X bond of 4-nitroiodobenzene, forming a Pd(II) intermediate.

  • Transmetallation : The Pd(II) species reacts with (Bu₃Sn)₂, transferring the nitroaryl group to tin.

Nickel-Catalyzed Alternatives

Nickel catalysts (e.g., Ni(cod)₂) offer cost advantages but require higher temperatures (100–120°C) and exhibit lower functional group tolerance. Yields typically range from 30–40% due to competing homocoupling.

Direct Substitution via Aryl Lithium Reagents

Generation of 4-Nitrophenyllithium

4-Nitrohalobenzene undergoes lithium-halogen exchange with n-butyllithium (−78°C, THF). The resulting aryllithium species reacts instantaneously with Bu₃SnCl:

4-O2N-C6H4-Li+Bu3SnClBu3Sn-C6H4-NO2+LiCl4\text{-O}2\text{N-C}6\text{H}4\text{-Li} + \text{Bu}3\text{SnCl} \rightarrow \text{Bu}3\text{Sn-C}6\text{H}4\text{-NO}2 + \text{LiCl}

Challenges :

  • Instability : 4-Nitrophenyllithium decomposes above −60°C, necessitating rapid quenching.

  • Side Reactions : Competing aryl radical formation occurs if trace oxygen is present.

Yield Enhancement :

  • Low-Temperature Quench : Immediate addition of Bu₃SnCl at −78°C improves yields to 55–60%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A representative protocol involves:

Procedure :

  • Combine 4-nitroiodobenzene (1.0 equiv), Bu₃SnSnBu₃ (0.55 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) in degassed dioxane.

  • Irradiate at 150°C for 15 min under nitrogen.

  • Isolate via silica gel chromatography (hexane:EtOAc = 9:1).

Advantages :

  • Efficiency : 85% yield achieved in 15 min vs. 12 h conventionally.

  • Scalability : Compatible with gram-scale production.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-nitroiodobenzene, Bu₃SnCl, and catalytic Pd/C (5 wt%) achieves 62% yield after 2 h. This method eliminates solvent waste and reduces energy input.

Conditions :

  • Milling Frequency : 30 Hz.

  • Stoichiometry : 1:1.1 aryl halide to tin reagent.

Aqueous-Mediated Reactions

Water-tolerant catalysts like Pd NPs@SiO₂ enable Stille couplings in H₂O/THF mixtures (yield: 58%). However, nitro group reduction may occur under prolonged aqueous conditions.

Analytical Characterization

Purity Assessment :

TechniqueParametersExpected Outcomes
¹H NMRCDCl₃, δ 0.8–1.6 (Bu groups), δ 7.5–8.3 (Ar-H)Integration confirms 3:1 Bu:aryl ratio
¹¹⁹Sn NMRδ −10 to −20 ppmSingle peak confirms Sn environment
GC-MSEI mode, m/z 413 [M⁺]Molecular ion peak at 413

Impurity Profiling :

  • Tributyltin Oxide : Detected via FT-IR (Sn–O stretch at 650 cm⁻¹).

  • Residual Solvents : Quantified by headspace GC (limit: <500 ppm).

Industrial-Scale Production Challenges

Cost-Benefit Analysis

FactorGrignard MethodPd-Catalyzed Method
Raw Material Cost$120/kg$280/kg
Yield60%75%
Waste GeneratedHigh (Mg salts)Moderate (Pd recovery)

Regulatory Compliance

  • Tin Emissions : Must adhere to EPA limits (≤1 ppm Sn in wastewater).

  • Catalyst Recycling : Pd recovery via ion-exchange resins reduces environmental impact.

Emerging Methodologies

Photoredox Catalysis

Visible-light-driven reactions using Ru(bpy)₃²⁺ enable tin-aryl bond formation at ambient temperature. Preliminary yields reach 40% with 470 nm LED irradiation.

Electrochemical Synthesis

Constant potential electrolysis (−1.2 V vs. Ag/AgCl) in DMF mediates direct coupling of 4-nitrobenzene diazonium salts with Bu₃SnSnBu₃. Faradaic efficiency: 78%.

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-nitrophenyl)stannane undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in radical reactions, the product is typically a hydrocarbon resulting from the reduction of an organic halide .

Scientific Research Applications

Tributyl(4-nitrophenyl)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and reductions.

    Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial properties.

    Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, although their toxicity is a significant concern.

    Industry: Organotin compounds are used in the production of polymers and as stabilizers in PVC.

Mechanism of Action

The mechanism of action of tributyl(4-nitrophenyl)stannane in radical reactions involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various reactions, such as the reduction of organic halides. The weak bond strength of the tin-hydrogen bond (approximately 74 kcal/mol) facilitates this process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of tributyl(4-nitrophenyl)stannane can be contextualized by comparing it with structurally analogous organotin compounds, differing primarily in the substituent on the phenyl ring. Below is a detailed analysis:

Tributyl(4-fluorophenyl)stannane

  • Molecular Formula : C₁₈H₃₁FSn
  • Molecular Weight : 385.154 g/mol
  • Substituent Effect: The fluorine atom is moderately electron-withdrawing (-I effect), though less pronounced than the nitro group. This results in a less electrophilic tin center compared to the nitro derivative.
  • Applications : Used in semiconducting polymers for organic field-effect transistors (OFETs), where controlled electron density is critical .

Tributyl(4-methoxyphenyl)stannane

  • Molecular Formula : C₁₉H₃₄OSn
  • Molecular Weight : 397.17 g/mol
  • Substituent Effect : The methoxy (-OCH₃) group is electron-donating (+M effect), which increases electron density on the aromatic ring and stabilizes the tin-carbon bond differently.
  • Applications : Serves as a building block in organic synthesis where less electron-deficient aryl groups are required .

Tributyl(phenyl)stannane

  • Hypothetical Comparison : A phenyl group without substituents would exhibit intermediate electronic properties. The absence of electron-withdrawing/donating groups would result in lower polarity and reactivity in cross-coupling reactions.

Data Table: Key Properties of Para-Substituted Tributylphenylstannanes

Compound Molecular Formula Molecular Weight (g/mol) Substituent Substituent Effect Key Applications
This compound C₁₈H₃₁NO₂Sn 412.162 -NO₂ Strong electron-withdrawing Optoelectronics, Stille couplings
Tributyl(4-fluorophenyl)stannane C₁₈H₃₁FSn 385.154 -F Moderate electron-withdrawing Semiconducting polymers
Tributyl(4-methoxyphenyl)stannane C₁₉H₃₄OSn 397.17 -OCH₃ Electron-donating Organic synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tributyl(4-nitrophenyl)stannane, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or transmetallation. For example, a Stille coupling precursor can be prepared by reacting 4-nitroiodobenzene with tributyltin chloride in anhydrous THF under argon, using a palladium catalyst (e.g., Pd(PPh₃)₄) . Reaction temperature (optimized at 60–80°C) and stoichiometric ratios (1:1.2 aryl halide to tin reagent) are critical for yields >80%. Purity is confirmed via <sup>119</sup>Sn NMR (δ ≈ –10 to –20 ppm for R₃SnAr) and IR spectroscopy (Sn–C stretch ~450–500 cm⁻¹) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons appear as doublets (δ 7.5–8.1 ppm for nitro-substituted benzene), while butyl groups show peaks at δ 0.8–1.6 ppm .
  • Elemental Analysis : Confirm C, H, N, and Sn content within ±0.3% of theoretical values (e.g., C: 52.1%, H: 6.5%, Sn: 28.6%) .
  • HPLC-MS : Detect trace impurities (<5%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Organotin compounds are neurotoxic and require:

  • Ventilation : Use fume hoods for synthesis and purification.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Quench residual tin reagents with aqueous KF to form insoluble SnF₂, followed by hazardous waste segregation .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The nitro group decreases electron density on the tin-bound aryl ring, reducing oxidative addition efficiency in Stille couplings. Comparative kinetic studies show a 30% lower reaction rate versus electron-rich analogs (e.g., 4-methoxyphenyl derivatives). Mitigate this by using polar solvents (DMF) or additives like LiCl to stabilize transition states .

Q. What are the contradictions in reported catalytic applications of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies exist in catalytic turnover numbers (TONs) for Suzuki-Miyaura couplings. For instance, TONs range from 500–1,200 across studies due to:

  • Pd Catalyst Source : Preformed Pd₂(dba)₃ outperforms Pd(OAc)₂ by 40% .
  • Oxygen Sensitivity : Degradation via Sn–C bond cleavage under aerobic conditions reduces TONs. Use degassed solvents and inert atmospheres for reproducibility .

Q. How can computational modeling optimize reaction pathways involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state geometries for Sn–C bond activation. Key findings:

  • Nitro Group Orientation : Para-substitution creates a 15 kcal/mol higher activation barrier compared to meta-substitution due to steric hindrance.
  • Solvent Effects : Simulate THF vs. toluene solvation shells to explain rate differences (ΔG‡ ≈ 3–5 kcal/mol) .

Q. What advanced techniques characterize the thermal stability of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at 180°C, with mass loss correlating to butyl group elimination. Differential scanning calorimetry (DSC) shows exothermic peaks at 200–220°C, indicating nitro group-mediated oxidative degradation. Store at –20°C in amber glass to prevent photolytic Sn–C bond cleavage .

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